molecular formula C12H12FNO B11823340 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile

1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile

Cat. No.: B11823340
M. Wt: 205.23 g/mol
InChI Key: KRQLNUFAPHUHSX-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a cyclobutane ring constrained by a nitrile group (carbonitrile), a structure also found in other research compounds like 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile . The presence of the electron-withdrawing nitrile group can significantly influence the molecule's electronic properties and is a versatile functional group for further chemical transformations . The 3-fluoro-4-methoxyphenyl moiety is a common pharmacophore in active research compounds, contributing to molecular recognition and binding affinity . As a synthetic intermediate, this nitrile is particularly useful for the preparation of various carboxylic acid derivatives, including amides and esters, which are critical in developing active pharmaceutical ingredients. It serves as a crucial precursor in organic synthesis, enabling access to a diverse array of more complex molecules for biological testing . This product is intended for research and development applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H12FNO/c1-15-11-4-3-9(7-10(11)13)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3

InChI Key

KRQLNUFAPHUHSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC2)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with cyclobutanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
The compound's structural characteristics suggest potential pharmacological activities. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it an attractive candidate for drug development. Related compounds have shown activity against biological targets involved in cancer progression and neurodegenerative diseases. Preliminary studies indicate that 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile may exhibit interactions with enzymes such as Dipeptidyl Peptidase-IV (DPP-IV), which is relevant for conditions like type II diabetes and obesity .

Inhibitory Activity
Research has indicated that compounds with similar structures can inhibit DPP-IV activity. Such inhibition could lead to therapeutic benefits in managing diabetes mellitus by modulating glucose metabolism . Additionally, initial assessments of enzyme inhibition through in vitro assays could provide insights into the compound's pharmacodynamics and pharmacokinetics.

Chemical Reactivity

Organic Transformations
this compound can undergo various organic transformations due to its functional groups. The carbonitrile group is susceptible to nucleophilic substitution reactions, while the cyclobutane moiety may participate in ring-opening reactions or rearrangements under specific catalytic or thermal conditions. These reactions are crucial for synthesizing derivatives that may possess enhanced biological activity or novel properties.

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic synthesis techniques. Optimization of these methods is essential to achieve high yields and purity of the final product. Common synthetic routes may include the formation of the cyclobutane ring followed by the introduction of the phenyl group with substituents.

Material Science Applications

The unique structure of this compound may also lend itself to applications in material science. The compound's properties could be explored for use in developing new materials with specific functionalities, such as polymers or nanomaterials that exhibit desirable mechanical or thermal properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Halogen-Substituted Analogues
  • 1-(4-Bromophenyl)cyclobutanecarbonitrile (CAS: 485828-58-8):

    • Molecular Formula : C₁₁H₁₀NBr
    • Molecular Weight : 236.11 g/mol
    • Key Difference : The bromine atom increases molecular weight and polarizability compared to fluorine. Bromine’s larger atomic radius may enhance halogen bonding but reduce metabolic stability .
  • 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS: 28049-61-8): Molecular Formula: C₁₁H₁₀ClN Molecular Weight: 191.66 g/mol Analytical Note: Separable via reverse-phase HPLC (Newcrom R1 column), indicating distinct retention behavior compared to the fluoro-methoxy analogue .
b) Methoxy-Modified Analogues

Cycloalkane Ring Modifications

a) Cyclohexane-Based Derivatives
  • 1-(3-Fluoro-4-methoxyphenyl)cyclohexanecarbonitrile :
    • Synthesis : Produced via reaction of (3-fluoro-4-methoxyphenyl)acetonitrile with 1,5-dibromopentane under heat.
    • Key Difference : The larger cyclohexane ring introduces conformational flexibility, affecting solubility and intermolecular interactions. NMR data confirm distinct chemical environments for aromatic protons compared to the cyclobutane analogue .
b) Cyclopropane Analogues
  • 1-(Methylsulfonyl)cyclobutanecarbonitrile (CAS: 1248918-52-6): Molecular Formula: C₆H₉NO₂S Molecular Weight: 159.21 g/mol Functional Group Impact: The methylsulfonyl group is strongly electron-withdrawing, reducing nucleophilicity of the nitrile group. Boiling point (392.8°C) is significantly higher than the target compound, reflecting increased polarity .

Functional Group Additions

  • 3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone (Aldi-2): Structure: Features a propanone backbone with a dimethylamino group instead of a nitrile.
  • [1-(3-Fluoro-4-methoxyphenyl)ethylidene]propanedinitrile: Synthetic Route: Derived from 1-(3-fluoro-4-methoxyphenyl)ethanone and malononitrile. Spectral Data: IR absorption at 2834 cm⁻¹ (C–H stretch) contrasts with the cyclobutane derivative’s nitrile-specific bands (~2200 cm⁻¹) .

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H12FNO\text{C}_{13}\text{H}_{12}\text{F}\text{N}\text{O}

This compound features a cyclobutane ring, a carbonitrile group, and a substituted phenyl moiety, which contribute to its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation.
  • Enzyme Inhibition : It has been investigated for its role in inhibiting specific enzymes, particularly those involved in cancer progression.
  • Cytotoxic Effects : Studies have demonstrated its cytotoxicity against several cancer cell lines.

Research indicates that the biological activity of this compound may involve the following mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have been observed to selectively inhibit CDK9, which plays a crucial role in cell cycle regulation and transcriptional control in cancer cells .
  • Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways, leading to increased cell death in tumor cells. This effect is often measured by the induction of activated caspase-3, a marker for apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor ActivityInhibits growth in various cancer cell lines
Enzyme InhibitionPotential inhibitor of CDK9
CytotoxicityIC50 values ranging from 600 nM to 1.2 μM
Apoptosis InductionSignificant increase in caspase-3 activation

Detailed Research Findings

A study evaluating the effects of this compound on triple-negative breast cancer (TNBC) cell lines revealed:

  • Cell Proliferation Assays : The compound was tested across multiple concentrations, demonstrating significant inhibition of cell growth with GI50 values between 530 nM and 1 μM.
  • Apoptosis Measurement : The concentration that induced a five-fold increase in apoptotic signal was noted, indicating strong pro-apoptotic effects.

Table 2: In Vitro Activity Data

Cell LineGI50 (nM)IC50 (nM)Apoptosis Induction (Fold Increase)
MDA-MB-2315306005
Hs578T8009006
BT-207008005.5

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(3-Fluoro-4-methoxyphenyl)cyclobutanecarbonitrile, and how can reaction parameters be optimized?

  • Methodology : The cyclobutane ring can be synthesized via Ni-catalyzed hydrocyanation or Co-catalyzed radical cyclization, as demonstrated for analogous structures (e.g., (E)-1-(4-methoxystyryl)cyclobutanecarbonitrile). Key parameters include catalyst loading (e.g., 5-10 mol% Ni), solvent choice (e.g., THF or DMF), and temperature control (80-120°C). Optimizing stoichiometry of the fluoro-methoxy aromatic precursor and nitrile source is critical to minimize byproducts .
  • Validation : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>60%) and purity .

Q. How do NMR and IR spectroscopy aid in structural confirmation and purity assessment?

  • NMR Analysis :

  • ¹H NMR : The 3-fluoro-4-methoxyphenyl group shows distinct aromatic protons as doublets (δ 6.6–7.3 ppm, J = 8–16 Hz). Cyclobutane protons appear as multiplet signals (δ 2.0–2.7 ppm) due to ring strain .
  • ¹³C NMR : The nitrile carbon resonates at ~120 ppm, while the fluorinated aromatic carbons show deshielding (δ 115–160 ppm) .
    • IR Spectroscopy : A sharp absorption band at ~2230 cm⁻¹ confirms the nitrile group. Methoxy C-O stretching appears at ~1250 cm⁻¹ .

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